molecular formula C2H6ClNO2S B2858328 2-Chloroethanesulfonamide CAS No. 859758-42-2

2-Chloroethanesulfonamide

Cat. No. B2858328
CAS RN: 859758-42-2
M. Wt: 143.59
InChI Key: GRXZPSDBHFWQRM-UHFFFAOYSA-N
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Description

“2-Chloroethanesulfonamide” is a chemical compound with the molecular weight of 143.59 . It is stored at room temperature and has a purity of 95%. The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for “2-Chloroethanesulfonamide” is 1S/C2H6ClNO2S/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Chloroethanesulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 143.59 .

Scientific Research Applications

Asymmetric Chlorocyclization Catalyst

2-Chloroethanesulfonamide and related chlorosulfonamide salts have been identified as efficient precursors for electrophilic chlorine in organocatalytic asymmetric chlorofunctionalization of olefins. These compounds, in conjunction with commercially available organocatalysts, enable the asymmetric chlorocyclization of unsaturated amides, achieving unprecedented levels of stereoselectivity at ambient temperatures. This discovery opens up new avenues for synthesizing chlorinated organic compounds with high stereoselectivity, which is crucial for the development of pharmaceuticals and agrochemicals (Jaganathan & Borhan, 2014).

Environmental Impact Studies

Studies have explored the environmental impacts of 2-Chloroethanesulfonamide derivatives, focusing on their interactions with biological tissues and potential for causing damage. Research on the tissue reactions of 2-chloroethanol, a potential reaction product of ethylene oxide and free chloride ions found in certain plastics, shows that pure 2-chloroethanol is highly toxic to various tissues. However, its toxicity decreases significantly upon dilution, indicating the importance of monitoring and managing the concentrations of such chlorinated compounds in medical devices and environmental samples to prevent tissue damage (Guess, 1970).

Application in Anticancer Research

2-Chloroethanesulfonamide derivatives like Indisulam (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide) have been explored for their anticancer properties. Indisulam's multifactorial mechanism of action includes cell cycle arrest in the G1 phase, strong inhibition of carbonic anhydrase, and significant alteration of gene expression levels. It is in clinical development for treating solid tumors, highlighting the potential of chloroethanesulfonamide derivatives in developing new cancer therapies (Supuran, 2003).

Water Treatment and Pollution Control

Research into the degradation of chlorinated hydrocarbons, including compounds related to 2-Chloroethanesulfonamide, has led to the development of new methods for removing these pollutants from water. One study focused on the hydrate-based recovery process for chlorinated hydrocarbons, demonstrating that this method can effectively remove such compounds from aqueous solutions. This process is simple operationally and only requires carbon dioxide as a hydrate former, offering a promising approach for the separation and recovery of organic pollutants dissolved in water (Seo & Lee, 2001).

Mechanism of Action

While the specific mechanism of action for “2-Chloroethanesulfonamide” is not available, sulfonamides in general are known to inhibit the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Safety and Hazards

The safety information for “2-Chloroethanesulfonamide” indicates that it may be hazardous. The associated pictograms are GHS05 and GHS07 .

properties

IUPAC Name

2-chloroethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClNO2S/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXZPSDBHFWQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethanesulfonamide

CAS RN

859758-42-2
Record name 2-chloroethanesulfonamide
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